

physical and chemical properties of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	7-Methoxy-3,4-dihydroquinolin-2(1H)-one
Cat. No.:	B1589916

[Get Quote](#)

An In-Depth Technical Guide to 7-Methoxy-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

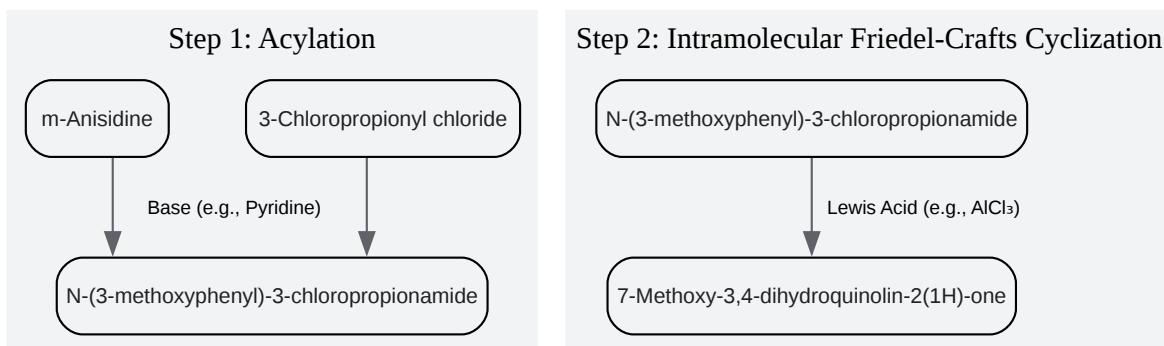
Introduction: Unveiling a Key Heterocyclic Scaffold

7-Methoxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure, featuring a methoxy-substituted aromatic ring fused to a lactam, provides a versatile scaffold for the design of novel therapeutic agents. This dihydroquinolinone core is a recurring motif in a variety of biologically active molecules, and understanding its fundamental physical and chemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of **7-Methoxy-3,4-dihydroquinolin-2(1H)-one**, from its core physicochemical characteristics to its synthesis and potential applications, offering a valuable resource for scientists working at the forefront of pharmaceutical innovation.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in drug discovery and development, influencing everything from reaction kinetics to bioavailability. The key properties of **7-Methoxy-3,4-dihydroquinolin-2(1H)-one** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₁ NO ₂	--INVALID-LINK--[1]
Molecular Weight	177.20 g/mol	--INVALID-LINK--[1]
CAS Number	22246-17-9	--INVALID-LINK--[1]
Melting Point	112-114 °C (for isomer 7-Methoxy-3,4-dihydro-2H-isoquinolin-1-one)	--INVALID-LINK--[2]
Boiling Point (Predicted)	435.8±45.0 °C (for isomer 7-Methoxy-3,4-dihydro-2H-isoquinolin-1-one)	--INVALID-LINK--
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (for a related compound)	--INVALID-LINK--[3]
Appearance	White to off-white solid (for a related compound)	--INVALID-LINK--


Note: Experimental data for the melting and boiling points of **7-Methoxy-3,4-dihydroquinolin-2(1H)-one** are not readily available in the searched literature. The provided melting point is for a closely related isomer and should be considered an estimate. Similarly, solubility data is based on a related structure and suggests that the target compound is likely soluble in a range of common organic solvents.

Synthesis and Mechanistic Insights

The synthesis of the dihydroquinolin-2(1H)-one scaffold is a well-established area of organic chemistry, with several methodologies available. A common and effective approach involves

the intramolecular cyclization of an N-aryl-3-halopropionamide. For **7-Methoxy-3,4-dihydroquinolin-2(1H)-one**, a plausible synthetic route starts from m-anisidine.

Conceptual Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Methoxy-3,4-dihydroquinolin-2(1H)-one | C10H11NO2 | CID 12899418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-METHOXY-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 22246-04-4 [chemicalbook.com]
- 3. 21796-15-6 CAS MSDS (1(2H)-Isoquinolinone, 3,4-dihydro-7-hydroxy-6-methoxy-2-methyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1589916#physical-and-chemical-properties-of-7-methoxy-3,4-dihydroquinolin-2-1h-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com